molecular formula C5H6NNaO2S2 B13795164 Acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt CAS No. 68797-48-8

Acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt

Cat. No.: B13795164
CAS No.: 68797-48-8
M. Wt: 199.2 g/mol
InChI Key: ZXCCKVYHNPLKJH-UHFFFAOYSA-M
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Description

Acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt typically involves the reaction of 4,5-dihydro-2-thiazolylthiol with acetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form thiols or thioethers.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new drugs with anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

Acetic acid, ((4,5-dihydro-2-thiazolyl)thio)-, sodium salt is unique due to its specific combination of the thiazole ring with acetic acid, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.

Properties

CAS No.

68797-48-8

Molecular Formula

C5H6NNaO2S2

Molecular Weight

199.2 g/mol

IUPAC Name

sodium;2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C5H7NO2S2.Na/c7-4(8)3-10-5-6-1-2-9-5;/h1-3H2,(H,7,8);/q;+1/p-1

InChI Key

ZXCCKVYHNPLKJH-UHFFFAOYSA-M

Canonical SMILES

C1CSC(=N1)SCC(=O)[O-].[Na+]

Origin of Product

United States

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